tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1251015-03-8
VCID: VC2975790
InChI: InChI=1S/C16H21FN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)F
Molecular Formula: C16H21FN2O2
Molecular Weight: 292.35 g/mol

tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

CAS No.: 1251015-03-8

Cat. No.: VC2975790

Molecular Formula: C16H21FN2O2

Molecular Weight: 292.35 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate - 1251015-03-8

Specification

CAS No. 1251015-03-8
Molecular Formula C16H21FN2O2
Molecular Weight 292.35 g/mol
IUPAC Name tert-butyl 8-fluoro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate
Standard InChI InChI=1S/C16H21FN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3
Standard InChI Key HBXJRJXMRBLFIQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)F

Introduction

Chemical Structure and Properties

tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate (CAS: 1824506-47-9) is a fluorinated pyridoindole derivative containing a tert-butoxycarbonyl (Boc) protecting group. The molecule consists of a fused ring system with a pyrido[4,3-b]indole core structure, fluorine substitution at the 8-position, and a tert-butyl carbamate functional group.

The compound has the molecular formula C16H21FN2O2 with a molar mass of 292.35 g/mol. The basic physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

PropertyValue
Molecular FormulaC16H21FN2O2
Molar Mass292.35 g/mol
Physical AppearanceSolid
Density1.174±0.06 g/cm³ (Predicted)
Boiling Point380.7±42.0 °C (Predicted)
pKa5.72±0.20 (Predicted)
CAS Number1824506-47-9

The compound features a pyridoindole scaffold which is a privileged structure in medicinal chemistry. The presence of the tert-butoxycarbonyl group serves as a protecting group for the nitrogen atom in the piperidine ring, making it useful for further derivatization in organic synthesis.

Structural Classification and Related Compounds

tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate belongs to the broader class of pyridoindole derivatives, which combine the structural features of both pyridine and indole. This heterocyclic scaffold is found in numerous biologically active compounds and pharmaceutical agents.

Several structurally related compounds have been reported in the literature, including:

  • Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate, which differs in the ester substituent (ethyl vs. tert-butyl)

  • tert-Butyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate, where the fluorine at position 8 is replaced with a methyl group

  • tert-Butyl 8-(tert-butyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate, which contains a tert-butyl group at position 8 instead of fluorine

The pyrido[4,3-b]indole core structure is also present in various compounds with documented biological activities, particularly compounds that interact with the central nervous system.

Synthesis Methods

The synthesis of tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate can be achieved through several synthetic routes, though specific literature on its synthesis is limited. Based on synthetic approaches for analogous compounds, potential synthesis pathways can be proposed.

Fischer Indole Synthesis Approach

One common approach for synthesizing pyridoindole derivatives involves a modified Fischer indole synthesis. This typically begins with a reaction between a fluorinated phenylhydrazine and a piperidone derivative, followed by Boc-protection of the piperidine nitrogen. The general reaction sequence might involve:

  • Condensation of 4-fluorophenylhydrazine with a 1-carbethoxy-4-piperidone

  • Cyclization under acidic conditions to form the pyridoindole core

  • Protection of the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O)

Similar synthetic approaches have been documented for structural analogs such as ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate, as evidenced in the literature.

Alternative Approaches

Alternative synthetic strategies might involve:

  • Direct functionalization of existing pyridoindole scaffolds

  • Transition metal-catalyzed coupling reactions

  • Photochemical cyclization methods, similar to those used for related indole derivatives

Based on reported methods for similar compounds, the [6π] photocyclization approach has been used to synthesize related hexahydrocarbazolones, which share structural similarities with the pyridoindole core.

Analytical Characterization

Spectroscopic Identification

The structural characterization of tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate typically involves various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. For fluorinated compounds, ¹⁹F NMR provides additional valuable information about the fluorine environment.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula with typical fragmentation patterns showing loss of the tert-butyl group as a common feature.

  • Infrared Spectroscopy (IR): Characteristic absorption bands for the carbamate (C=O stretching at approximately 1700 cm⁻¹) and C-F bonds can be observed.

Chromatographic Analysis

Analytical and preparative chromatography techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are commonly used for purification and analysis of such compounds. Based on structural analogs, expected retention behaviors can be predicted for various solvent systems.

Structure-Activity Relationships

The structural features of tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate contribute to its potential biological properties in several ways:

  • The pyridoindole core provides a rigid scaffold that can interact with various biological targets, particularly those in the central nervous system.

  • The fluorine substituent at position 8 likely enhances metabolic stability and potentially modifies the compound's lipophilicity and binding affinity to target proteins.

  • The tert-butoxycarbonyl (Boc) group serves as a protecting group but may also influence the compound's pharmacokinetic properties. In drug development, this group is often cleaved to reveal the secondary amine functionality for further derivatization or direct biological activity.

  • The partially reduced nature of the heterocyclic system (3,4,4a,5-tetrahydro) provides conformational flexibility that may be important for biological activity.

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